molecular formula C9H8BrFN2O B8165905 Azetidin-1-yl(5-bromo-3-fluoropyridin-2-yl)methanone

Azetidin-1-yl(5-bromo-3-fluoropyridin-2-yl)methanone

Cat. No.: B8165905
M. Wt: 259.07 g/mol
InChI Key: OAZKJGDWPKUKQB-UHFFFAOYSA-N
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Description

Azetidin-1-yl(5-bromo-3-fluoropyridin-2-yl)methanone is a chemical compound that features a unique structure combining an azetidine ring with a pyridine ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-1-yl(5-bromo-3-fluoropyridin-2-yl)methanone typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized with bromine and fluorine substituents at specific positions.

    Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the azetidine ring with the pyridine ring using suitable reagents and catalysts under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The azetidine ring can be involved in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Compounds with different substituents replacing the bromine or fluorine atoms.

    Oxidation Products: Compounds with higher oxidation states, such as ketones or carboxylic acids.

    Reduction Products: Compounds with lower oxidation states, such as alcohols or amines.

Scientific Research Applications

Azetidin-1-yl(5-bromo-3-fluoropyridin-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of Azetidin-1-yl(5-bromo-3-fluoropyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The bromine and fluorine substituents on the pyridine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone: Similar structure but with different positions of bromine and fluorine atoms.

    Azetidin-1-yl(5-chloro-3-fluoropyridin-2-yl)methanone: Similar structure with chlorine substituent instead of bromine.

    Azetidin-1-yl(5-bromo-3-chloropyridin-2-yl)methanone: Similar structure with chlorine substituent instead of fluorine.

Uniqueness: Azetidin-1-yl(5-bromo-3-fluoropyridin-2-yl)methanone is unique due to the specific combination of bromine and fluorine substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

azetidin-1-yl-(5-bromo-3-fluoropyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2O/c10-6-4-7(11)8(12-5-6)9(14)13-2-1-3-13/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZKJGDWPKUKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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